2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide
Description
- This compound has a complex name, so let’s break it down:
- The core structure is a diazaspiro[4.4]nonane , which consists of a bicyclic ring system with a nitrogen atom.
- The substituents include a 1H-indole group and an acetamide group.
- In simpler terms, it’s a spirocyclic compound with an indole moiety and an acetamide side chain.
- The indole group is known for its biological activity, and the acetamide provides additional functionality.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C17H18N4O3/c22-14(19-12-3-4-13-11(9-12)5-8-18-13)10-21-15(23)17(20-16(21)24)6-1-2-7-17/h3-5,8-9,18H,1-2,6-7,10H2,(H,19,22)(H,20,24) |
InChI Key |
JUVZBNHULVCJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide (CAS Number: 926195-36-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy in different biological contexts.
- Chemical Formula : C₁₀H₁₄N₂O₄
- Molecular Weight : 226.23 g/mol
- IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid
- Appearance : Powder
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Signal Transduction Pathways : It is hypothesized to influence pathways related to inflammation and cell survival, which could be relevant in cancer and other diseases.
Anticancer Properties
Research indicates that 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound showed a dose-dependent reduction in the viability of various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Cytokine Production : Studies have shown that treatment with the compound reduces the production of pro-inflammatory cytokines in activated macrophages.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Oxidative Stress Reduction : The compound has been reported to mitigate oxidative stress-induced neuronal damage in animal models.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 μM.
-
Inflammation Model in Mice :
- A murine model was used to evaluate the anti-inflammatory effects. Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
